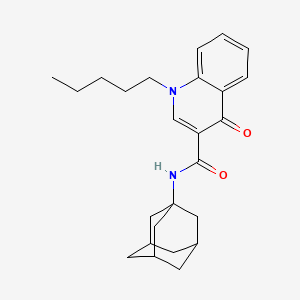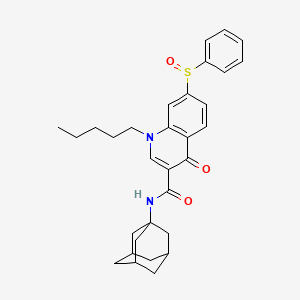
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives.
Preparation Methods
The synthesis of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves several steps. One common method includes the alkylation of 1-adamantyl chloride with a suitable quinoline derivative under the presence of a Lewis acid . The reaction conditions typically involve heating the reactants in an inert solvent such as dichloromethane or toluene. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The quinoline ring interacts with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
N3-(1-adamantyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Both compounds share the adamantane moiety, but differ in their core structures, leading to variations in their biological activities.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA, this compound also contains the adamantane moiety but has an indazole core, resulting in different pharmacological properties.
This compound stands out due to its unique combination of the adamantane and quinoline structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H32N2O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H32N2O2/c1-2-3-6-9-27-16-21(23(28)20-7-4-5-8-22(20)27)24(29)26-25-13-17-10-18(14-25)12-19(11-17)15-25/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3,(H,26,29) |
InChI Key |
SFLXJKGPTRJZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-N4-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10792645.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792649.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10792657.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792664.png)
![4-(1-(2-bromo-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792675.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792677.png)
![N-benzyl-1-(2-bromo-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792683.png)
![N-butyl-1-(2-chloro-2-phenylethyl)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792687.png)
![N-butyl-1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792695.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792703.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate](/img/structure/B10792716.png)
![N-butyl-1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792717.png)
![1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-N-propyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792719.png)

